Methyl 3-ethoxypropanoate
Description
Overview of Ester Functionality in Chemical Synthesis and Materials Science
Esters are a fundamental class of organic compounds defined by a carbonyl group linked to an oxygen atom, which is in turn connected to an alkyl or aryl group (R-COO-R'). numberanalytics.commedium.com This functional group is central to their widespread importance in both the natural world and industrial applications. medium.comsolubilityofthings.com Esters are responsible for the natural fragrances of many fruits and flowers and are synthesized for use in the food and perfume industries. solubilityofthings.comwikipedia.orgjove.com
In chemical synthesis, esters are highly versatile. They serve as important intermediates for creating more complex molecules because the ester group can undergo various transformations. numberanalytics.comsolubilityofthings.com Common reactions include hydrolysis, which converts esters back into a carboxylic acid and an alcohol, and transesterification, where the alkoxy group is exchanged for another. numberanalytics.commasterorganicchemistry.com These reactions are fundamental in organic synthesis. fiveable.me
In materials science, the ester functional group is a cornerstone of many polymers. Polyesters, where monomers are linked by ester bonds, are ubiquitous plastics used in everything from beverage bottles (polyethylene terephthalate) to textiles. wikipedia.orgebsco.com Esters are also widely employed as high-grade solvents for resins, lacquers, and plastics due to their ability to dissolve a wide range of organic compounds. wikipedia.orgdyeastchem.com Furthermore, they function as plasticizers, which are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC). solubilityofthings.comdyeastchem.com
Contextual Significance of Branched and Alkoxy-Substituted Esters
The introduction of branching or alkoxy groups (an oxygen atom single-bonded to two alkyl groups) into an ester's structure can significantly modify its physical and chemical properties. These substitutions are a key strategy for fine-tuning molecules for specific, high-performance applications.
Alkoxy-substituted esters, such as Methyl 3-methoxypropionate (MMP), are valued as high-performance solvents with low toxicity, finding use in sensitive applications like electronics manufacturing for photoresist stripping and in the automotive industry for low-VOC (volatile organic compound) coatings. pmarketresearch.com The presence of the ether linkage can influence solvency, evaporation rate, and compatibility with different polymer systems. For instance, Ethyl 3-ethoxypropionate is recognized as a slow-evaporating ether-ester solvent that improves flow and leveling in a wide range of coatings. atamanchemicals.com
In the realm of advanced materials, the strategic placement of branched alkoxy side chains has been shown to enable highly ordered molecular packing and enhanced crystallinity in non-fullerene acceptors for organic solar cells. acs.org This demonstrates that alkoxy substitution is a powerful tool for controlling the solid-state organization of organic molecules, which is critical for the performance of electronic devices.
Current Research Landscape and Emerging Applications for Methyl 3-Ethoxypropanoate
This compound (CAS No. 14144-33-3) is a specific alkoxy-substituted ester. chemnet.com While it is commercially available, it is often supplied to early discovery researchers as part of a collection of rare and unique chemicals, indicating that it is not yet a widely used commodity chemical. sigmaaldrich.com Its structural similarity to more extensively studied compounds, however, points toward several potential areas of application.
Its close analog, Ethyl 3-ethoxypropionate, is a well-established solvent used in coatings, paints, and the synthesis of polymers. atamanchemicals.comchemicalbook.comchemicalbook.com Given this, this compound could foreseeably function as a specialty solvent in similar formulations, potentially offering a different evaporation profile or solvency characteristics.
Furthermore, more complex molecules containing the ethoxypropanoate substructure are utilized in biomedical research. For example, derivatives are used as PEG-based PROTAC linkers for the synthesis of molecules that target specific proteins for degradation. medchemexpress.com Others are used in ligand research, polypeptide synthesis, and the development of new materials and functional coatings. smolecule.combiochempeg.com These applications suggest that the this compound core structure can serve as a valuable building block for creating advanced functional molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14144-33-3 | chemnet.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₂O₃ | chemnet.comsigmaaldrich.com |
| Molecular Weight | 132.1577 g/mol | chemnet.com |
| Density | 0.962 g/cm³ | chemnet.com |
| Boiling Point | 166.704 °C at 760 mmHg | chemnet.com |
| Refractive Index | 1.401 | chemnet.com |
| Flash Point | 52.526 °C | chemnet.com |
| Vapour Pressure | 1.762 mmHg at 25°C | chemnet.com |
The primary research gap for this compound is the limited body of publicly available scientific literature detailing its specific applications and performance. While its properties can be inferred from similar compounds, there is a lack of direct comparative studies. Key unanswered questions include:
How do its performance characteristics (e.g., solvency power, evaporation rate, material compatibility) compare directly to its ethyl analog (Ethyl 3-ethoxypropionate) and its methoxy (B1213986) analog (Methyl 3-methoxypropionate) in applications such as coatings, inks, and electronic cleaning?
What is its potential as a reactive intermediate or building block in the synthesis of pharmaceuticals, agrochemicals, or advanced polymers? The use of similar structures in PROTAC linkers suggests this is a promising but underexplored avenue. medchemexpress.comsmolecule.com
What are its biodegradation and ecotoxicity profiles? As industries move toward more sustainable solvents, this data is crucial for broader adoption.
Could it serve as a unique reaction medium for specialized chemical processes, such as those involving temperature-sensitive active pharmaceutical ingredients? pmarketresearch.com
The fact that some suppliers provide the compound without extensive analytical data, placing the responsibility of confirming identity and purity on the researcher, further underscores that it remains a frontier molecule primarily for discovery-oriented research. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
14144-33-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl 3-ethoxypropanoate |
InChI |
InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 |
InChI Key |
HSDFKDZBJMDHFF-UHFFFAOYSA-N |
SMILES |
CCOCCC(=O)OC |
Canonical SMILES |
CCOCCC(=O)OC |
solubility |
0.85 M |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Methyl 3 Ethoxypropanoate
Classical Esterification Routes and Optimization Strategies
Reaction: 3-ethoxypropanoic acid + methanol (B129727) ⇌ Methyl 3-ethoxypropanoate + water
Acid-Catalyzed Fischer Esterification Mechanisms
The Fischer esterification is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols, proceeding via a nucleophilic acyl substitution mechanism catalyzed by a strong acid. byjus.com The mechanism for the synthesis of this compound involves a series of equilibrium steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-ethoxypropanoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgbyjus.comorganic-chemistry.org
Nucleophilic Attack: The alcohol, in this case, methanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer creates a better leaving group (water) from what was formerly the carbonyl oxygen and a hydroxyl group. libretexts.orgmasterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This step results in a protonated ester. libretexts.orgmasterorganicchemistry.com
Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. libretexts.orgbyjus.com
Optimization of Reaction Parameters
To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized. These include temperature, reactant molar ratios, catalyst choice, and the solvent system.
Temperature plays a critical role in the kinetics of esterification. Increasing the reaction temperature generally increases the reaction rate, allowing the system to reach equilibrium more quickly. However, since the reaction is reversible, excessively high temperatures can also affect the position of the equilibrium. Kinetic profiling involves studying the reaction rate at various temperatures to determine the optimal balance between reaction speed and equilibrium yield. For many Fischer esterifications, reactions are conducted at the reflux temperature of the alcohol reactant to maintain a consistent and sufficiently high temperature.
Table 1: Illustrative Temperature Effects on Esterification Rate Note: This table presents generalized data for typical acid-catalyzed esterification reactions to illustrate the kinetic principles.
| Reaction Temperature (°C) | Relative Rate Constant (k) | Time to Reach 90% Equilibrium (Arbitrary Units) |
|---|---|---|
| 40 | 1.0 | 24 |
| 60 | 3.5 | 6.8 |
| 80 | 9.2 | 2.6 |
According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted toward the products by increasing the concentration of one of the reactants. libretexts.org In the synthesis of this compound, it is common practice to use a large excess of methanol, as it is often the less expensive reactant and can also serve as the reaction solvent. This strategy increases the probability of the carboxylic acid reacting and drives the reaction to completion. Removing water as it is formed is another effective strategy to achieve the same goal. organic-chemistry.org
Table 2: Effect of Methanol:Acid Molar Ratio on Theoretical Equilibrium Yield Note: This table is based on theoretical principles of equilibrium for a typical Fischer esterification.
| Molar Ratio (Methanol : 3-Ethoxypropanoic Acid) | Theoretical Yield (%) |
|---|---|
| 1 : 1 | ~67% |
| 2 : 1 | ~80% |
| 5 : 1 | ~92% |
| 10 : 1 | >95% |
The choice of acid catalyst is crucial for an efficient esterification. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and difficult workups. Modern research has focused on solid acid catalysts and milder Lewis acids that are often more selective, reusable, and environmentally benign.
Table 3: Comparison of Catalysts for Esterification Reactions
| Catalyst | Catalyst Type | Key Advantages | Considerations |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Low cost, high activity | Corrosive, potential for side reactions (dehydration, oxidation), difficult to remove |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, easier to handle than H₂SO₄ | Still requires neutralization and removal |
| Amberlyst-15 | Solid Acid Resin | Reusable, easily separated from reaction mixture, reduced corrosion | Lower activity at low temperatures, potential for thermal degradation |
| Zirconium(IV) / Hafnium(IV) salts | Lewis Acid | High activity for direct condensation, water-tolerant | Higher cost compared to traditional acids organic-chemistry.org |
| Graphene Oxide | Solid Acid | Efficient, reusable, compatible with a wide range of substrates organic-chemistry.org | Newer technology, potentially higher cost |
While esterifications can be run without a solvent, particularly when an excess of the alcohol reactant is used, the choice of an inert solvent can significantly impact reaction efficiency. elsevierpure.comresearchgate.net Solvents can influence reactant and transition state solvation, thereby affecting the reaction rate and equilibrium position. researchgate.netnih.gov For instance, non-polar solvents can be used for azeotropic removal of water, which is a powerful method to drive the reaction to completion.
Studies on similar esterification reactions have shown that solvent polarity and its ability to form hydrogen bonds play a crucial role. elsevierpure.comresearchgate.net For example, acetonitrile (B52724) has been shown to promote certain esterification reactions, whereas dimethylformamide (DMF) can strongly suppress them. elsevierpure.comresearchgate.net
Table 4: Influence of Different Solvents on Esterification Efficiency Note: Data is generalized from studies on the esterification of short-chain carboxylic acids to demonstrate solvent effects.
| Solvent | General Effect on Equilibrium Conversion | Rationale |
|---|---|---|
| None (Excess Alcohol) | High | Reactant also serves as solvent, high concentration drives equilibrium. |
| Toluene / Heptane | High (with Dean-Stark) | Inert, non-polar; allows for azeotropic removal of water, shifting equilibrium. |
| Acetonitrile (ACN) | Promotes Reaction | Favorable solvation of intermediates without strongly solvating water. elsevierpure.comresearchgate.net |
| Dimethylformamide (DMF) | Suppresses Reaction | Strongly solvates reactants and water, hindering the forward reaction. elsevierpure.comresearchgate.net |
| Tetrahydrofuran (THF) | Moderate | Polar aprotic solvent with moderate influence on equilibrium. nih.gov |
Emerging and Green Synthesis Approaches
In line with the principles of green chemistry, new methods are being developed that reduce environmental impact and improve sustainability. These include the use of biocatalysts, the elimination of harmful solvents, and the adoption of continuous manufacturing processes.
Enzymatic catalysis offers a highly selective and environmentally benign alternative for ester synthesis. Lipases, a class of hydrolase enzymes, are particularly effective. mdpi.com While traditionally used for hydrolysis, in non-aqueous or low-water environments, they can efficiently catalyze esterification and transesterification reactions. nih.govmdpi.com
The key advantages of using lipases include:
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for extensive purification steps.
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, significantly lowering energy consumption compared to conventional methods. mdpi.com
Biodegradability: Enzymes are biodegradable and non-toxic catalysts.
The synthesis of β-alkoxy esters like this compound can be achieved through lipase-catalyzed transesterification or direct esterification. google.com Immobilized lipases are often used to enhance stability and allow for easy recovery and reuse of the biocatalyst. researchgate.net
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis not only reduces environmental pollution but also simplifies product work-up and can lead to increased reaction rates. ias.ac.in
Mechanochemistry , particularly using high-speed ball milling, has emerged as a powerful solvent-free technique. cardiff.ac.uk In this method, mechanical energy is used to induce chemical reactions between solid or neat liquid reactants. This approach has been successfully applied to various organic transformations, including Michael additions. cardiff.ac.uk The benefits include:
Reduced or eliminated solvent usage. mdpi.com
Shortened reaction times.
Access to different reaction pathways compared to solution-phase chemistry.
While specific applications to this compound are still emerging, the successful mechanochemical synthesis of other esters demonstrates the potential of this technology. researchgate.net
Continuous flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch processing to continuous production in smaller, more efficient reactors. europa.eu This technology is highly applicable to the synthesis of esters like this compound.
Advantages of continuous flow systems include:
Enhanced Safety: The small reactor volume means that only a small amount of hazardous material is present at any given time, and superior heat dissipation mitigates the risk of thermal runaways in exothermic reactions like the Michael addition. europa.eu
Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purities. mdpi.com
Improved Efficiency: Flow reactors offer superior mass and heat transfer compared to batch reactors, often resulting in significantly faster reactions. nih.gov
Scalability: Scaling up production is simplified by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
For the synthesis of this compound, a continuous flow setup could involve pumping a mixture of methyl acrylate (B77674) and ethanol (B145695) through a heated tube or column packed with a solid, heterogeneous catalyst. acs.org This approach simplifies catalyst separation and product purification, making the entire process more efficient and sustainable. researchgate.net
Alternative Synthetic Pathways Involving Alkyl Acrylates
The reactivity of the double bond in alkyl acrylates, activated by the adjacent ester group, allows for several synthetic routes to β-alkoxy esters.
The acid-catalyzed conjugate addition of an alcohol to an alkyl acrylate is a direct and widely used method for preparing β-alkoxy esters. google.com The reaction involves the 1,4-addition of the alcohol across the α,β-unsaturated ester system.
The mechanism proceeds as follows:
Protonation of the carbonyl oxygen of the acrylate by the acid catalyst increases the electrophilicity of the β-carbon.
The alcohol, acting as a nucleophile, attacks the β-carbon.
The resulting enol intermediate undergoes tautomerization to the more stable keto (ester) form.
Deprotonation regenerates the acid catalyst and yields the final product, this compound.
A variety of catalysts can be employed for this transformation, each with its own advantages.
| Catalyst Type | Examples | Reaction Conditions | Advantages/Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) | Typically requires elevated temperatures. | Inexpensive and effective, but requires neutralization and can lead to difficult workups and potential side reactions. chemicalforums.com |
| Heterogeneous Acid | Amberlyst® Resins, Zeolites | Can often be performed at lower temperatures; suitable for flow reactors. | Easily separated from the reaction mixture by filtration, recyclable, and often more selective. mdpi.comresearchgate.net |
| Lewis Acids | Indium(III) Tris(trifluoromethanesulfonate) | Varies depending on substrate. | Can be effective but are often more expensive. |
| Nucleophilic Catalysts | Triphenylphosphine (PPh₃) | Refluxing temperature. | Can catalyze the oxa-Michael addition under specific conditions, offering an alternative to acid catalysis. researchgate.netchemrxiv.org |
Using heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst®) is particularly advantageous for industrial applications as it simplifies the process by allowing for easy catalyst removal and potential use in continuous flow systems. mdpi.com
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Ethoxypropanoate
Hydrolytic Cleavage of the Ester Bond
The hydrolysis of Methyl 3-ethoxypropanoate involves the cleavage of the ester bond to yield 3-ethoxypropanoic acid and methanol (B129727). This reaction can be catalyzed by either acids or bases.
The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a nucleophilic acyl substitution mechanism known as the AAC2 mechanism. This process is reversible. chemguide.co.uk The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Finally, the elimination of methanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 3-ethoxypropanoic acid.
For most esters under acidic conditions, the reaction is effectively first-order with respect to the ester concentration and the acid catalyst concentration, making it a pseudo-first-order reaction when the acid concentration is constant. egyankosh.ac.inchegg.com
Table 1: General Kinetic Parameters for Acid-Catalyzed Ester Hydrolysis (Illustrative Examples)
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Methyl Acetate | HCl | 25 | Varies with acid concentration | chegg.com |
| Propyl Methanoate | HCl | 20-40 | Follows first-order kinetics | dntb.gov.ua |
| Methyl Propionate (B1217596) | HCl | Various | Studied in water-acetone media | researchgate.net |
This table presents data for analogous compounds to illustrate typical kinetic behavior due to the absence of specific data for this compound.
Base-catalyzed hydrolysis, also known as saponification, is another crucial reaction pathway for this compound. This reaction is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.comyoutube.com
The mechanism is classified as a base-catalyzed, bimolecular, acyl-oxygen cleavage (BAC2). It involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as the leaving group and forming 3-ethoxypropanoic acid. The methoxide ion subsequently deprotonates the carboxylic acid in a rapid acid-base reaction, yielding the carboxylate salt and methanol. youtube.comyoutube.com
Table 2: Activation Parameters for Base-Catalyzed Hydrolysis of Structurally Similar Hemiesters
| Compound | E# (kJ/mol) | ΔH# (kJ/mol) | -ΔS# (J/mol·K) | ΔG# (kJ/mol) |
|---|---|---|---|---|
| (E) Methyl 3-carboxy-4-phenyl-3-butenoate | 68.1 | 65.6 | 100.3 | 96.2 |
| (E) Methyl 3-carboxy-4-(1-naphthyl)-3-butenoate | 71.5 | 68.9 | 93.2 | 97.4 |
| (E) Methyl 3-carboxy-4-(2-naphthyl)-3-butenoate | 74.0 | 71.4 | 86.1 | 97.8 |
Data from a study on the base-catalyzed hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters in 50% aqueous dioxane, provided for illustrative purposes. jofamericanscience.org
Transesterification Reactions with Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this involves reacting it with another alcohol in the presence of a catalyst to form a new ester and methanol.
A variety of catalysts can be employed for the transesterification of β-alkoxy and β-keto esters. rsc.orgresearchgate.net These can be broadly categorized as:
Acid Catalysts : Both protic acids (like sulfuric acid) and Lewis acids are used. Anhydrous conditions are generally required to prevent competitive hydrolysis. rsc.org
Base Catalysts : Homogeneous bases like sodium hydroxide and potassium hydroxide, as well as alkoxides, are effective. These are commonly used in industrial processes like biodiesel production. frontiersin.org
Organocatalysts and Enzymes : Organic bases and enzymes such as lipases are also employed, often under milder conditions, which allows for greater functional group tolerance. rsc.org
For alkyl 3-alkoxypropionates specifically, common transesterification catalysts such as alkali metal alkoxides can sometimes promote undesirable side reactions.
The kinetics of transesterification are generally slow, necessitating the use of a catalyst. rsc.org The reaction mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, facilitated by the catalyst.
Kinetic models for transesterification, particularly in the context of biodiesel production from triglycerides, often approximate the process as a pseudo-first-order reaction. mdpi.com The activation energy for the transesterification of vegetable oils typically falls in the range of 33.6 to 84 kJ/mol. mdpi.com However, the kinetics can be complex and influenced by factors such as mass transfer limitations and catalyst deactivation. ncsu.edu
Detailed kinetic studies specifically on the alcohol exchange reactions of this compound are not extensively available in the public domain. The complexity of the reaction, which involves a series of reversible steps, makes kinetic analysis challenging.
Table 3: Illustrative Kinetic Parameters for Transesterification Reactions
| Reaction System | Catalyst | Activation Energy (Ea) (kJ/mol) | Kinetic Model | Reference |
|---|---|---|---|---|
| Soybean Oil Methanolysis | - | 33.6 - 84 | Pseudo-first-order | mdpi.com |
| Waste Cooking Oil Esterification | H2SO4 | 32.9 | Pseudo-homogeneous (first order) | mdpi.com |
| Waste Cooking Oil Transesterification | KOH | 59.0 | Pseudo-homogeneous (first order) | mdpi.com |
This table provides general kinetic data from biodiesel production, which involves transesterification of triglycerides, to illustrate typical parameters for this reaction class.
Reduction Chemistry of the Ester Group
The ester group of this compound can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The reduction of this compound yields 3-ethoxy-1-propanol (B50535).
Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH4, LAH) is a common and highly effective reagent for the reduction of esters to primary alcohols. adichemistry.comorganic-chemistry.org The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF). adichemistry.com
The mechanism of LAH reduction involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxide group. The resulting aldehyde is then immediately reduced by another equivalent of LAH to form the primary alcohol. youtube.com Due to the high reactivity of LAH, it is not possible to isolate the intermediate aldehyde. youtube.com The reaction is completed by an aqueous workup to protonate the resulting alkoxide and decompose any excess reagent.
Other reducing agents, such as boranes, can also be used for the reduction of esters. orgsyn.org
Utilizing Hydride Reducing Agents (e.g., Lithium Aluminum Hydride)
The reduction of esters is a fundamental transformation in organic synthesis, and powerful hydride-donating reagents are typically required. This compound, as an ester, can be effectively reduced using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). pdvpmtasgaon.edu.in LiAlH₄ is a potent and versatile reducing agent capable of converting various carbonyl compounds, including esters, into their corresponding alcohols. pearson.comleah4sci.com
The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. pearson.comyoutube.com This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of the methoxy (B1213986) group (-OCH₃) as a leaving group, which forms a transient aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to form a primary alcohol upon acidic workup. youtube.com Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic polar solvents. pdvpmtasgaon.edu.in
Formation of Corresponding Alcohols and Other Reduced Species
The reduction of this compound with a strong hydride agent such as Lithium Aluminum Hydride yields two alcohol products. The primary product is 3-ethoxy-1-propanol, derived from the reduction of the carbonyl group and the propanoate backbone. pharmaffiliates.comnih.gov The secondary product is methanol, formed from the methoxy moiety of the ester group.
CH₃CH₂OCH₂CH₂COOCH₃ (this compound) + LiAlH₄ → CH₃CH₂OCH₂CH₂CH₂OH (3-ethoxy-1-propanol) + CH₃OH (Methanol)
The resulting primary alcohol, 3-ethoxy-1-propanol, is a clear, colorless liquid. noaa.gov This compound finds applications in the synthesis of various other chemical entities, including anticancer agents and antidiabetic agents. pharmaffiliates.com
| Reactant | Reagent | Primary Product | Byproduct |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-ethoxy-1-propanol | Methanol |
Derivatization and Functionalization Strategies
Introduction of Amino, Hydroxyl, or Halogen Moieties
The structure of this compound allows for various derivatization strategies to introduce new functional groups, enhancing its utility as a chemical intermediate.
Amino Moieties: Amino groups can be introduced, often by utilizing precursors or related molecules. For instance, compounds structurally similar to this compound that incorporate aminoethoxy chains, such as Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate, are used in medical research and nanotechnology, highlighting the importance of this class of derivatives. biochempeg.com
Hydroxyl Moieties: Hydroxylation can be achieved through various synthetic routes. The existence of related polyether compounds like Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate demonstrates that hydroxyl groups can be incorporated, typically on the ether chain, to create functionalized poly(ethylene glycol) (PEG) structures. bldpharm.com
Halogen Moieties: Halogens such as bromine and fluorine can be introduced onto the propanoate backbone. Studies on the addition of "BrF" to methyl acrylate (B77674), a precursor to the propanoate structure, have yielded isomeric Methyl vic-bromofluoropropanoates. cdnsciencepub.com For example, the reaction with N-bromoacetamide and hydrogen fluoride can produce Methyl 2-bromo-3-fluoropropanoate and Methyl 3-bromo-2-fluoropropanoate, demonstrating that halogenation at the C2 and C3 positions is feasible. cdnsciencepub.com
Reactions at the Ethoxy Chain and Propanoate Backbone
Functionalization can be targeted at either the ethoxy side chain or the main propanoate backbone, depending on the reagents and reaction conditions.
Propanoate Backbone: The carbon backbone of the propanoate is a primary site for functionalization. As mentioned, electrophilic addition of halogens across a double bond in a precursor like methyl acrylate is a key strategy. cdnsciencepub.com Dehydrohalogenation of the resulting halogenated esters can then be used to introduce unsaturation, creating reactive intermediates like methyl α-bromoacrylate. cdnsciencepub.com
Ethoxy Chain: The ether linkage in the ethoxy chain is generally less reactive than the ester group. However, under specific conditions, reactions such as ether cleavage can occur, although this often requires harsh reagents that may also affect the ester functionality. More subtle modifications might involve radical reactions. The photolysis of related esters like ethyl propionate is known to produce ethoxy radicals, which can participate in further reactions. osti.gov
Mechanistic Studies of Derivatization Reactions
The mechanisms underlying the derivatization of this compound and related esters are governed by the fundamental principles of organic reactivity.
Esterification and Transesterification: The formation of the ester itself, or its conversion to other esters (transesterification), typically proceeds via nucleophilic acyl substitution. In an acid-catalyzed mechanism (Fischer esterification), the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by an alcohol. wikipedia.orgsigmaaldrich.com
Halogenation Mechanisms: The synthesis of halogenated propanoates often involves the addition to an unsaturated precursor. For instance, the addition of a bromine-fluorine reagent to methyl acrylate proceeds via an electrophilic addition mechanism. The electrophile (e.g., a bromonium ion equivalent) adds to the double bond, followed by the attack of the nucleophile (fluoride), resulting in the vicinal dihalide derivative. cdnsciencepub.com The regioselectivity of this addition is a key aspect of mechanistic investigation.
Atmospheric Oxidation: Mechanistic studies on the atmospheric oxidation of similar esters, like methyl propionate, provide insight into the molecule's reactivity. The process is initiated by reaction with hydroxyl (OH) radicals, which can abstract hydrogen atoms from different positions on the alkyl chain. Subsequent reactions with oxygen and other atmospheric species lead to a cascade of transformations, including characteristic "R-ester rearrangements" for certain alkoxy radicals formed during the process. researchgate.net
Advanced Spectroscopic and Analytical Characterization of Methyl 3 Ethoxypropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-ethoxypropanoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the methyl ester, the ethoxy group, and the two methylene (B1212753) groups of the propanoate backbone.
Based on established chemical shift principles and data from analogous compounds such as methyl propanoate and methyl 3-methoxypropionate, the expected ¹H NMR chemical shifts for this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) are as follows:
A triplet at approximately 1.2 ppm, integrating to 3H, corresponds to the methyl protons (CH₃) of the ethoxy group. This signal is split into a triplet by the adjacent methylene protons.
A quartet at around 3.5 ppm, integrating to 2H, is assigned to the methylene protons (-O-CH₂-) of the ethoxy group. The quartet arises from coupling with the neighboring methyl protons.
A triplet at approximately 2.6 ppm, integrating to 2H, is attributed to the methylene protons adjacent to the carbonyl group (-CH₂-C=O).
A triplet at about 3.7 ppm, integrating to 2H, corresponds to the methylene protons adjacent to the ether oxygen (-CH₂-O-).
A singlet at approximately 3.7 ppm, integrating to 3H, is assigned to the methyl ester protons (-O-CH₃). docbrown.info
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H | ~7.0 |
| -CH₂-C(O)OCH₃ | ~2.6 | Triplet | 2H | ~6.5 |
| -O-CH₂-CH₃ | ~3.5 | Quartet | 2H | ~7.0 |
| CH₃-O-CH₂- | ~3.7 | Triplet | 2H | ~6.5 |
| -C(O)OCH₃ | ~3.7 | Singlet | 3H | N/A |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.
Drawing on data from similar structures like ethyl 3-ethoxypropionate and methyl propanoate, the predicted ¹³C NMR chemical shifts are: chemicalbook.comdocbrown.info
A signal around 15 ppm for the methyl carbon of the ethoxy group.
A signal around 35 ppm for the methylene carbon adjacent to the carbonyl group.
A signal around 52 ppm for the methyl ester carbon.
A signal around 67 ppm for the methylene carbon of the ethoxy group.
A signal around 68 ppm for the methylene carbon adjacent to the ether oxygen.
A signal in the region of 172 ppm for the carbonyl carbon of the ester group. docbrown.info
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-CH₃ | ~15 |
| -CH₂-C(O)OCH₃ | ~35 |
| -C(O)OCH₃ | ~52 |
| -O-CH₂-CH₃ | ~67 |
| CH₃-O-CH₂- | ~68 |
| -C(O)OCH₃ | ~172 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethoxy group, and between the two methylene groups of the propanoate backbone. This confirms their adjacent positioning in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~1.2 ppm would show a correlation to the carbon signal at ~15 ppm, confirming the assignment of the ethoxy methyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info
C=O stretching: A very strong and sharp absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. docbrown.info
C-O stretching: Two distinct C-O stretching vibrations are expected. A strong band in the region of 1170-1200 cm⁻¹ for the C-O bond of the ester group, and another strong band around 1100 cm⁻¹ for the C-O bond of the ether functionality. docbrown.info
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which is unique to the molecule and serves as a "fingerprint" for its identification. docbrown.info
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-C and C-H stretching vibrations will also be Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |
| C=O stretch (ester) | ~1740 | ~1740 | Very Strong (IR), Strong (Raman) |
| C-O stretch (ester) | 1170-1200 | - | Strong (IR) |
| C-O stretch (ether) | ~1100 | - | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 132.
The fragmentation of esters is well-characterized and typically involves cleavages at the bonds adjacent to the carbonyl group and the ether oxygen. Based on the fragmentation patterns of related esters like methyl propanoate, the following key fragment ions are anticipated for this compound: docbrown.info
m/z = 101: Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion ([M - 31]⁺).
m/z = 87: McLafferty rearrangement, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene molecule, is less likely in this specific structure. However, cleavage of the C-C bond alpha to the ether oxygen could lead to a fragment at this m/z.
m/z = 73: Cleavage of the bond between the two methylene groups of the propanoate chain.
m/z = 59: Loss of the ethoxyethyl radical (•CH₂CH₂OCH₂CH₃) from the molecular ion.
m/z = 45: A fragment corresponding to the ethoxy group ([CH₃CH₂O]⁺).
m/z = 31: A fragment corresponding to the methoxy group ([CH₃O]⁺). docbrown.info
| m/z | Proposed Fragment Structure | Origin |
|---|---|---|
| 132 | [CH₃CH₂OCH₂CH₂COOCH₃]⁺ | Molecular Ion |
| 101 | [CH₃CH₂OCH₂CH₂CO]⁺ | Loss of •OCH₃ |
| 73 | [CH₂COOCH₃]⁺ | Cleavage of C-C bond |
| 59 | [COOCH₃]⁺ | Alpha cleavage |
| 45 | [CH₃CH₂O]⁺ | Cleavage of C-O bond |
| 31 | [CH₃O]⁺ | Cleavage of ester C-O bond |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for determining the purity of this compound and for analyzing its presence in complex mixtures.
Gas Chromatography (GC): Due to its volatility, gas chromatography is an ideal method for the analysis of this compound. A GC equipped with a flame ionization detector (FID) can be used to assess the purity of a sample. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of impurities would be indicated by additional peaks in the chromatogram, and their relative amounts can be quantified by comparing their peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful tool for both the separation and identification of components in a mixture. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities present by comparing their mass spectra to a library of known compounds.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. A normal-phase or reversed-phase HPLC method with a suitable detector (e.g., refractive index or UV detector if the compound has a chromophore or is derivatized) can be developed to assess its purity.
The choice of chromatographic method will depend on the specific analytical requirements, such as the nature of the sample matrix and the expected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govjmchemsci.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for identifying and quantifying the compound in complex matrices. jmchemsci.comenv.go.jp
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, a non-polar or mid-polar capillary column, such as one coated with a polysiloxane-based stationary phase, is generally effective.
Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Electron Ionization (EI) is a commonly used technique where high-energy electrons bombard the molecules, leading to the formation of a positively charged molecular ion (M+) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is analyzed to produce a mass spectrum, which serves as a molecular "fingerprint."
The fragmentation pattern of this compound is predictable based on established principles for esters. libretexts.org Key fragmentation pathways include alpha-cleavage and McLafferty rearrangements. The molecular ion peak (M+) at m/z 132 would be expected, although it may be of low intensity. Prominent fragments would likely arise from the cleavage of bonds adjacent to the carbonyl and ether functionalities.
Key Research Findings from GC-MS Analysis:
Identification and Confirmation: The unique mass spectrum allows for the unambiguous identification of this compound, even when co-eluting with other components. Library matching against databases like NIST can further confirm the compound's identity.
Purity Assessment: GC-MS is highly effective for determining the purity of this compound samples. It can detect and identify trace-level impurities, such as residual starting materials or by-products from its synthesis.
Quantitative Analysis: When used with appropriate calibration standards, GC-MS can accurately quantify the concentration of this compound. globalresearchonline.net This is crucial for quality control in manufacturing processes.
Below is an interactive table summarizing typical GC-MS parameters and expected fragmentation data for this compound.
| Parameter | Value/Description |
| GC System | |
| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split/Splitless |
| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 35 - 300 m/z |
| Expected Mass Fragments | |
| m/z 132 | Molecular Ion [M]+ |
| m/z 101 | Loss of methoxy group [-OCH3] |
| m/z 87 | Loss of ethoxy group [-OCH2CH3] |
| m/z 73 | [CH2COOCH3]+ fragment |
| m/z 59 | [COOCH3]+ fragment |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid mobile phase. basicmedicalkey.comvscht.cz While GC-MS is well-suited for the volatile nature of this compound, HPLC methods can be developed for situations where the compound is part of a non-volatile mixture or when derivatization is not desirable.
Developing an HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detector, as the compound lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors challenging.
Method Development Strategy:
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode and would be the logical starting point. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Stationary Phase Selection: A C18 (octadecylsilyl) column is a standard choice for RP-HPLC, offering excellent retention for moderately non-polar compounds like this compound. The particle size of the packing material (e.g., 3-5 µm) influences the column's efficiency. basicmedicalkey.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov The ratio of organic solvent to water is adjusted to achieve the desired retention time and separation from other components. An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (composition changes over time) is better for complex samples.
Detection: Due to the absence of a significant chromophore, alternative detection methods are necessary:
Refractive Index Detector (RID): This universal detector measures changes in the refractive index of the mobile phase as the analyte elutes. It is sensitive but incompatible with gradient elution and sensitive to temperature fluctuations.
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, similar to GC-MS, and is the most powerful detection method.
The following interactive table outlines a potential starting point for an HPLC method for the analysis of this compound.
| Parameter | Description |
| HPLC System | |
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 (Octadecylsilyl), 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Primary Option | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Secondary Option | Refractive Index Detector (RID) for isocratic methods |
The development and validation of such HPLC methods are essential for routine quality control, stability studies, and the analysis of this compound in formulations where GC-MS may not be suitable.
Computational and Theoretical Studies on Methyl 3 Ethoxypropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. rsc.orgresearchgate.net
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.com Functionals such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are frequently employed to optimize molecular geometries and compute energies. researchgate.netnih.gov For methyl 3-ethoxypropanoate, DFT calculations can predict key structural parameters and electronic properties.
The optimized geometry provides the most stable three-dimensional arrangement of the atoms, defined by bond lengths, bond angles, and dihedral angles. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, DFT is used to calculate Bond Dissociation Energies (BDEs), which help in predicting the most likely sites for radical attack, a key step in degradation processes. nih.gov
Interactive Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C(carbonyl) | O(ester) | - | 1.35 |
| C(carbonyl) | O(double bond) | - | 1.21 | |
| O(ether) | C(ethyl) | - | 1.43 | |
| C-H | - | - | 1.09 - 1.11 | |
| **Bond Angle (°) ** | O(ester) | C(carbonyl) | C | 111.0 |
| C | O(ether) | C | 112.0 | |
| Dihedral Angle (°) | C-O-C-C | - | - | ~180 (anti) |
Note: The values in this table are representative estimates based on DFT calculations for similar ester molecules and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable single bonds. This flexibility allows it to adopt numerous spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. aps.orgrsc.org By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule and analyze its interactions with surrounding molecules, such as solvents. acs.orgresearchgate.net
In an MD simulation, the potential energy of the system is described by a force field (e.g., CHARMM, AMBER, OPLS-AA), which includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals and electrostatic forces. rsc.org For this compound, simulations can reveal the most stable (lowest energy) conformations and the energy barriers for converting between them. researchgate.net This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. MD can also simulate intermolecular interactions, such as hydrogen bonding with water or other solvents, which plays a significant role in its behavior in different environments. tandfonline.com
Interactive Table: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |
| τ1 | C(methyl) | O(ester) | C(carbonyl) | C(alpha) | Rotation around the ester C-O bond |
| τ2 | O(ester) | C(carbonyl) | C(alpha) | C(beta) | Rotation of the propanoate backbone |
| τ3 | C(carbonyl) | C(alpha) | C(beta) | O(ether) | Rotation of the propanoate backbone |
| τ4 | C(alpha) | C(beta) | O(ether) | C(ethyl) | Rotation around the ether C-O bond |
| τ5 | C(beta) | O(ether) | C(ethyl) | C(methyl) | Rotation of the terminal ethyl group |
Kinetic and Thermodynamic Modeling of Reaction Pathways
Understanding the chemical reactions of this compound, particularly its degradation in the atmosphere, requires modeling the kinetics and thermodynamics of potential reaction pathways. researchgate.net The dominant degradation process in the troposphere for compounds like this is initiated by the hydroxyl (•OH) radical. conicet.gov.ar Computational chemistry can be used to map the entire potential energy surface (PES) for this reaction. nih.gov
The reaction typically proceeds via hydrogen atom abstraction, where the •OH radical removes a hydrogen atom from the ester molecule to form water and a carbon-centered radical. universityofgalway.iescispace.comanu.edu.au this compound has several different C-H bonds, and calculations can determine the most favorable abstraction site. This is done by locating the transition state (TS) for each possible abstraction and calculating its energy barrier (activation energy). nih.gov Pathways with lower energy barriers will have faster reaction rates. Theoretical studies on similar ethers and esters show that H-abstraction is most favorable at carbon atoms adjacent to an oxygen atom (either in the ether or ester group) due to the stabilization of the resulting radical. researchgate.netnih.gov
Using methods like Transition State Theory (TST), these calculated energy barriers can be used to compute reaction rate coefficients (k) over a range of temperatures. whiterose.ac.uk These theoretical rate constants can be compared with experimental data and used in larger atmospheric models. nih.govnih.gov
Interactive Table: Calculated Activation Energies and Rate Constants for H-Abstraction from a Model Ethoxy Ester by •OH
| Abstraction Site | Description | Activation Energy (kcal/mol) | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) |
| α (to -O-) | Methylene (B1212753) of the ethoxy group | 2.5 | 8.5 x 10⁻¹² |
| β (to -O-) | Methyl of the ethoxy group | 5.1 | 0.8 x 10⁻¹² |
| α' (to C=O) | Methylene adjacent to carbonyl | 3.8 | 2.1 x 10⁻¹² |
| β' (to C=O) | Methylene adjacent to ether | 3.0 | 5.9 x 10⁻¹² |
| γ' (to C=O) | Methyl of the ester group | 6.2 | 0.3 x 10⁻¹² |
Note: Values are representative, based on computational studies of analogous ethers and esters, to illustrate the relative reactivity of different sites. researchgate.netnih.gov
Prediction of Atmospheric Degradation Mechanisms and Products
Computational modeling is essential for predicting the complete atmospheric degradation mechanism of this compound, from the initial reaction to the final stable products. mdpi.comcopernicus.orgcopernicus.org The process, initiated by •OH radicals, can be outlined in several key steps that are modeled computationally:
H-atom Abstraction : As described previously, the reaction begins with the •OH radical abstracting a hydrogen atom, most likely from a carbon adjacent to one of the oxygen atoms, forming a carbon-centered radical. nih.govmdpi.com
Peroxy Radical Formation : The resulting alkyl radical (R•) reacts rapidly and barrierlessly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). mdpi.com
Peroxy Radical Reactions : The fate of the peroxy radical depends on the atmospheric conditions, particularly the concentration of nitric oxide (NO). In polluted environments, it will primarily react with NO to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). nih.gov
Alkoxy Radical Decomposition : The highly reactive alkoxy radical can undergo further reactions. The most common pathways, which can be evaluated computationally, are unimolecular decomposition (breaking C-C or C-O bonds) or isomerization (internal H-atom abstraction). researchgate.net These reactions lead to the formation of stable, smaller oxygenated products. nih.gov
Interactive Table: Predicted Major Products from the •OH-Initiated Degradation of this compound
| Initial Abstraction Site | Intermediate Alkoxy Radical | Potential Final Products |
| -CH₂- (ethoxy group) | CH₃CH(O•)OCH₂CH₂C(O)OCH₃ | Acetaldehyde (B116499), Methyl 3-oxopropanoate (B1240783) |
| -CH₂- (propanoate, β' to C=O) | CH₃CH₂OCH(O•)CH₂C(O)OCH₃ | Ethyl formate, Formaldehyde (B43269) |
| -CH₂- (propanoate, α' to C=O) | CH₃CH₂OCH₂CH(O•)C(O)OCH₃ | Glyoxal, Ethyl methyl ether |
Note: Product predictions are based on established degradation mechanisms of similar multifunctional compounds. researchgate.netnih.gov
Applications of Methyl 3 Ethoxypropanoate in Organic Synthesis and Functional Materials
Role as a Building Block for Complex Organic Molecules
Methyl 3-ethoxypropanoate's utility as a building block stems from the reactivity of its functional groups, which can be chemically transformed to construct larger, more intricate molecules. This makes it a key intermediate in various synthetic pathways.
While direct research on this compound for ligand synthesis is specific, the broader class of related compounds is utilized in this area. For instance, more complex derivatives like Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate are employed in the study and development of new ligands. biochempeg.com Such compounds, featuring a methyl propanoate backbone, can be used to create molecules that bind to metal ions, which is essential for applications in catalysis, medical imaging, and analytical chemistry. The ester group of this compound can be hydrolyzed to a carboxylic acid, and the ethoxy group can be modified, providing pathways to synthesize molecules with chelating properties.
The structural framework of methyl propanoate derivatives is also relevant in the field of biochemistry. Specifically, compounds such as Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate serve as supports in polypeptide synthesis. biochempeg.com In this context, the molecule acts as a linker or spacer, to which amino acids can be attached during the solid-phase synthesis of peptides and proteins. This application highlights the adaptability of the methyl propanoate structure for creating specialized biochemical tools.
This compound and its close analogs are significant intermediates in the synthesis of pharmaceutical compounds. msesupplies.comevonik.com The closely related compound, Ethyl 3-ethoxypropionate, is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). google.com These molecules can undergo various chemical reactions to introduce new functional groups, building the carbon skeleton of a drug molecule. For example, derivatives of methyl propanoate, such as Methyl 3-amino-3-phenylpropanoate Hydrochloride, are critical intermediates in the synthesis of antiviral medications like Maraviroc. nbinno.com The reliability and purity of these intermediates are paramount to ensure the quality and efficacy of the final pharmaceutical product. nbinno.com
Application in Polymer Chemistry and Polymer Modification
In addition to its role in synthesizing discrete organic molecules, this compound is also applied in the field of polymer science, both as a process solvent and as a potential component of polymer structures.
This compound's physical properties make it an effective solvent for various polymer applications. Its ethyl analog, Ethyl 3-ethoxypropanoate (EEP), is well-documented as a high-performance solvent used in the preparation of polymers and in the coatings and electronics industries. google.comsmartchemi.comchegg.com These solvents are characterized by their low volatility, strong dissolving capability for a wide range of polymers, and good compatibility with other formulation components. smartchemi.com The properties of EEP, which are comparable to this compound, are summarized in the table below.
| Property | Value | Benefit in Polymer Processes |
| Boiling Point | High | Slower evaporation rate, which prevents defects in coatings during baking. smartchemi.com |
| Viscosity | Low | Promotes excellent flow and leveling of polymer solutions and coatings. smartchemi.com |
| Surface Tension | Low | Improves wetting and spreading on surfaces. |
| Resistivity | High | Suitable for applications such as electrostatic spray coatings. smartchemi.com |
| Solvency | Strong | Can dissolve a wide variety of polymers, making it versatile. smartchemi.com |
These characteristics allow for the formation of uniform polymer films and coatings with improved gloss and adhesion. smartchemi.com
The functional groups of this compound allow for its potential incorporation into polymer structures. While direct polymerization of this molecule is not common, its derivatives can be used to create functional polymers. For instance, related compounds containing reactive groups, such as an amine, can be grafted onto a polymer backbone to form graft copolymers. smolecule.com In such a structure, the derivative acts as a side chain, imparting specific properties to the final material. smolecule.com This method of polymer modification can be used to control surface properties, solubility, and biocompatibility. The ester and ether linkages in this compound offer sites for chemical modification, enabling it to be a precursor for monomers or functional agents used in creating specialized polymers.
Development of Graft Polymer Compounds
A thorough review of scientific literature and patent databases did not yield specific research or detailed findings on the direct application of this compound as a monomer or initiator in the synthesis of graft polymer compounds. Research in graft polymerization focuses on various methods such as "grafting-from," "grafting-onto," and "grafting-through," utilizing a wide range of monomers and polymer backbones. However, the specific role of this compound in these synthetic strategies is not documented in the available literature.
Modification of Polyethylene Glycol (PEG) Derivatives
Similarly, there is a lack of available scientific documentation detailing the use of this compound for the chemical modification of Polyethylene Glycol (PEG) derivatives. The process of PEGylation is critical for enhancing the therapeutic properties of molecules, but the involvement of this compound in these modification reactions is not described in existing research. A related but more complex compound, Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate, is noted for its use in creating PEG-modified functional coatings, highlighting the importance of the broader class of ethoxypropanoate derivatives in this field.
Integration into Advanced Materials Science
While direct involvement in polymer synthesis is not documented, this compound is identified as a component in formulations for advanced materials, where it functions as a specialized solvent.
Role in Functional Coatings and Resins
This compound is cited as a component in the formulation of functional coatings, specifically in bottom anti-reflective coatings used in lithographic processes. google.comgoogle.comgoogle.com In this context, its primary role is as a solvent for the polymer resins that form the coating. The solvent system is critical for dissolving the active components, ensuring a homogeneous solution, and achieving the desired viscosity for application onto a substrate, typically a silicon wafer. After application, the solvent is removed, leaving a uniform anti-reflective layer. The selection of a solvent like this compound is based on its ability to dissolve the specific polymers and additives in the formulation without degrading them, as well as its evaporation characteristics which are crucial for film formation.
Potential in Electronic Chemical Applications (e.g., photoresists)
The application of this compound extends to its use in photoresist compositions, which are fundamental to the semiconductor manufacturing industry. google.comgoogle.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a key step in creating integrated circuits. This compound is used as a solvent in these complex formulations, which also include a polymer resin, a sensitizer, and other additives.
In this application, the solvent's function is to dissolve the solid components and allow for the casting of a thin, uniform film onto a semiconductor wafer. The properties of the solvent, such as its boiling point, surface tension, and purity, directly impact the quality of the photoresist film and, consequently, the resolution and fidelity of the final patterned circuit. Patents in the field list this compound alongside other established photoresist solvents, indicating its suitability for these high-purity, precision applications. google.com
Environmental Fate and Degradation Pathways of Methyl 3 Ethoxypropanoate
Biodegradation Mechanisms by Microorganisms
Biodegradation by microorganisms is a primary mechanism for the removal of organic compounds from the environment. This process involves the metabolic breakdown of complex molecules into simpler substances by bacteria, fungi, and other organisms.
Specific studies on the fungal degradation of Methyl 3-ethoxypropanoate are not extensively documented in publicly available literature. However, the general mechanisms by which fungi degrade structurally similar compounds, such as esters and ethers, are well-established. Fungi utilize extracellular enzymes to initiate the breakdown of complex organic molecules. mdpi.comresearchgate.net This process typically provides a carbon source for their growth and metabolism. mdpi.com
For compounds with ether linkages, fungi like the brown-rot fungi are known to employ systems that generate highly reactive oxygen species, such as the Fenton reaction, to cause non-specific oxidation and cleavage of chemical bonds. frontiersin.orgresearchgate.net Fungal species from genera such as Aspergillus, Penicillium, and Trichoderma have demonstrated the ability to degrade a variety of complex organic polymers and xenobiotics. mdpi.com The degradation of an ester like this compound would likely begin with hydrolysis of the ester bond by esterase enzymes, followed by the breakdown of the resulting alcohol (methanol) and carboxylic acid (3-ethoxypropanoic acid).
While specific bacterial degradation pathways for this compound are not detailed in the available research, pathways for analogous ether and ester compounds have been elucidated. Bacteria are known to degrade a wide range of xenobiotic compounds. nih.gov For ether compounds like methyl tert-butyl ether (MTBE), a common gasoline oxygenate, degradation is often initiated by monooxygenase enzymes. researchgate.netnih.gov For example, propane-oxidizing bacteria can oxidize MTBE, leading to the cleavage of the ether bond to produce tert-butyl alcohol and formaldehyde (B43269). researchgate.netnih.govepa.gov
A similar initial step could be hypothesized for this compound, where a monooxygenase could attack one of the carbon atoms adjacent to the ether oxygen. This would be followed by the cleavage of the C-O bond. The degradation of the ester functional group would likely proceed via hydrolysis mediated by esterase enzymes, a common enzymatic reaction in bacteria, to yield methanol (B129727) and 3-ethoxypropanoic acid. These smaller molecules would then enter central metabolic pathways. Strains of Pseudomonas, for instance, are known to effectively degrade various ketone solvents, indicating their metabolic versatility. nih.govresearchgate.net
Given the absence of direct experimental studies, the biodegradation metabolites of this compound can be predicted based on the degradation pathways of similar compounds.
The initial enzymatic attack could follow two primary routes:
Ester Hydrolysis: The most probable initial step is the hydrolysis of the ester bond by an esterase, which would yield Methanol and 3-Ethoxypropanoic acid .
Ether Cleavage: Oxidation of the ether linkage, analogous to MTBE degradation, could occur. researchgate.netnih.govresearchgate.net This would involve a hydroxylation step followed by cleavage. For example, oxidation at the ethoxy group could lead to the formation of Methyl 3-hydroxypropanoate and Acetaldehyde (B116499) .
Following these initial steps, the primary metabolites would be further broken down. 3-Ethoxypropanoic acid would likely be metabolized through pathways common for carboxylic acids. Methanol and acetaldehyde are simple organic molecules that are readily assimilated by many microorganisms. For instance, the methoxy (B1213986) methyl group of MTBE is oxidized to formaldehyde and ultimately to carbon dioxide. researchgate.netnih.govepa.gov
Hypothetical Biodegradation Metabolites of this compound
| Initial Reaction | Primary Metabolites | Secondary Metabolites |
| Ester Hydrolysis | Methanol, 3-Ethoxypropanoic acid | Formaldehyde, CO2, H2O, Biomass |
| Ether Cleavage | Methyl 3-hydroxypropanoate, Acetaldehyde | Further degradation products of the ester and aldehyde |
Atmospheric Chemistry and Photochemical Degradation
Once released into the atmosphere, this compound is subject to photochemical degradation, primarily initiated by reaction with hydroxyl (OH) radicals, which are ubiquitous in the troposphere.
The primary sink for most volatile organic compounds (VOCs) in the troposphere is their reaction with the hydroxyl (OH) radical during the daytime. uclm.esnih.gov While the specific rate constant for the reaction of this compound with OH radicals has not been experimentally determined, data from structurally similar compounds can provide a reasonable estimate of its atmospheric lifetime.
The reaction proceeds via hydrogen atom abstraction from the various C-H bonds within the molecule. The presence of an ether linkage and an ester group influences the reactivity. The C-H bonds adjacent to the oxygen atoms (in both the ether and ester moieties) are generally more susceptible to abstraction by OH radicals. nih.gov
OH Radical Reaction Rate Constants for Structurally Similar Compounds
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) at ~298 K |
| 3-Ethoxy-1-propanol (B50535) | (3.48 ± 0.19) × 10⁻¹¹ |
| 3-Methoxy-1-propanol (B72126) | (2.15 ± 0.28) × 10⁻¹¹ |
| Methyl Propionate (B1217596) | (4.15 ± 0.32) × 10⁻¹¹ (for reaction with Cl atoms, OH reaction expected to be significant) |
Data compiled from various atmospheric chemistry studies. uclm.esnih.govresearchgate.net
Based on these related compounds, the rate constant for this compound is expected to be on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, suggesting a relatively short atmospheric lifetime, likely on the scale of hours to a day. This indicates that the compound will be rapidly degraded in the atmosphere and will not persist or undergo long-range transport. nih.gov
The atmospheric degradation of this compound initiated by OH radicals leads to the formation of a carbon-centered radical. This radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO), which can then undergo decomposition or isomerization.
Hydrogen abstraction can occur at several positions on the this compound molecule. The subsequent reactions of the resulting alkoxy radicals lead to a variety of stable end products. Based on the degradation mechanisms of similar ethers and esters, the expected atmospheric degradation products include:
Formaldehyde (HCHO)
Acetaldehyde (CH₃CHO)
Ethyl Formate (HCOOCH₂CH₃) uclm.es
Methyl 3-oxopropanoate (B1240783) (CH₃OC(O)CH₂CHO)
Carbonyl compounds
For example, the degradation of the related compound 3-ethoxy-1-propanol was found to produce formaldehyde and ethyl formate. uclm.es The degradation of 3-methoxy-1-propanol yields products such as methyl formate, 3-hydroxypropyl formate, and 3-methoxypropanal. nih.gov By analogy, the atmospheric oxidation of this compound is expected to result in smaller oxygenated compounds, contributing to the formation of photochemical smog and secondary organic aerosols.
Modeling of Atmospheric Lifetimes and Environmental Impact
Modeling software, such as the Atmospheric Oxidation Program for Windows (AOPWIN™), is a widely used tool for estimating the rate constants for the reaction between organic compounds and OH radicals. episuite.devethz.ch These models use structure-activity relationships (SARs) to predict the reaction rate based on the chemical's molecular structure. The calculated rate constant is then used to estimate the atmospheric half-life, typically assuming an average global tropospheric concentration of OH radicals. ethz.chacs.org
For a structurally analogous compound, Ethyl propionate (CH₃CH₂C(O)OCH₂CH₃), the experimentally determined rate constant for its reaction with OH radicals is 2.14 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.govresearchgate.netnih.gov This value leads to a calculated atmospheric half-life of approximately 7 days, assuming a daily average OH radical concentration of 5 x 10⁵ molecules/cm³. nih.gov Given the structural similarity between Ethyl propionate and this compound—both being short-chain aliphatic esters—it is anticipated that their atmospheric lifetimes would be of a similar magnitude. The presence of the ether group in this compound may slightly alter the reaction rate, but the ester group is the primary site for OH radical attack. nih.gov
The relatively short atmospheric half-life suggests that this compound is unlikely to persist in the atmosphere or undergo long-range transport. Its degradation products would be smaller, more oxidized compounds. The environmental impact is therefore considered to be localized and transient.
| Parameter | Value | Reference |
|---|---|---|
| OH Radical Reaction Rate Constant (kOH) | 2.14 x 10-12 cm3/molecule-sec | nih.govresearchgate.netnih.gov |
| Assumed OH Radical Concentration | 5 x 105 molecules/cm3 | nih.gov |
| Estimated Atmospheric Half-life | ~7 days | nih.gov |
Abiotic Hydrolysis in Aqueous Environments
Abiotic hydrolysis is a key degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. chemguide.co.uklibretexts.org The rate of this reaction is highly dependent on pH and temperature. science.gov While specific experimental hydrolysis data for this compound is limited, its behavior can be inferred from the principles of ester hydrolysis and data from analogous compounds. researchgate.netajsonline.org
Ester hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. chemguide.co.uk The reaction with pure water (neutral hydrolysis) is typically very slow for simple aliphatic esters. chemguide.co.uk
Acid-catalyzed hydrolysis occurs in acidic conditions and is a reversible reaction, meaning the ester can be reformed from the alcohol and carboxylic acid products. chemguide.co.uk
Base-catalyzed hydrolysis , also known as saponification, occurs under alkaline (basic) conditions and is generally much faster and is effectively irreversible. chemguide.co.ukmasterorganicchemistry.com The irreversibility stems from the fact that under basic conditions, the carboxylic acid product is immediately deprotonated to form a carboxylate salt, which is not reactive towards the alcohol to reform the ester. masterorganicchemistry.com
Estimation programs like the Hydrolysis Rates Program for Windows (HYDROWIN™) can be used to predict hydrolysis rates. episuite.dev For the analogous compound Ethyl propionate , a base-catalyzed second-order hydrolysis rate constant has been calculated as 8.9 x 10⁻² L/mol-sec. nih.gov Based on this rate constant, the estimated half-life for abiotic hydrolysis is approximately 2.5 years at a neutral pH of 7 and decreases significantly to 90 days at a more alkaline pH of 8. nih.gov This demonstrates the strong influence of pH on the stability of the ester in water.
Given that this compound is also a simple aliphatic ester, it is expected to exhibit similar pH-dependent hydrolysis behavior. It would be stable at neutral pH but would degrade more rapidly in alkaline aquatic environments.
| pH | Estimated Half-life | Reference |
|---|---|---|
| 7 | 2.5 years | nih.gov |
| 8 | 90 days | nih.gov |
Future Research Directions and Translational Opportunities
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of Methyl 3-ethoxypropanoate is a cornerstone for its broader industrial adoption. Future research will likely focus on developing novel catalytic systems that offer higher yields, milder reaction conditions, and improved selectivity. The synthesis of the related compound, ethyl 3-ethoxypropionate, is often achieved through the addition reaction of ethanol (B145695) and ethyl acrylate (B77674). google.com Similar methodologies can be adapted for this compound.
One promising avenue is the use of anion exchange resins as catalysts. google.com This approach offers several advantages, including simple synthesis, mild conditions, and minimal side reactions. google.com Crucially, these catalysts can be recycled and regenerated without significant loss of activity, which simplifies separation processes and facilitates continuous production. google.com
Another area of exploration involves homogeneous catalysis. For instance, iodine-promoted Molybdenum (Mo(CO)6) catalysts have been shown to be effective for the synthesis of propionic acid, a precursor to propanoates. researchgate.net Research into palladium complexes, such as those using bidentate phosphine ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (dtbpx), has demonstrated high activity and selectivity in the methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net Adapting such advanced palladium-based systems could lead to highly efficient, one-pot syntheses of this compound from simple precursors.
Future work should systematically screen and optimize these catalytic systems, focusing on catalyst stability, turnover number, and resistance to impurities.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Anion Exchange Resins | Methanol (B129727), Methyl Acrylate | Recyclable, mild conditions, simple separation | Optimization of resin properties and flow chemistry applications. |
| Homogeneous Molybdenum Catalysts | Ethylene, Carbon Monoxide, Methanol | High efficiency, low pressure/temperature | Catalyst stability and ligand design. |
Development of Sustainable and Circular Economy Approaches for Production and Use
Aligning the lifecycle of this compound with the principles of a circular economy is critical for long-term sustainability. This involves a holistic approach encompassing production, use, and end-of-life management. mdpi.com Future research should focus on several key strategies.
Sustainable Production:
Bio-based Feedstocks: Investigating the synthesis of this compound from renewable resources, such as bio-derived methanol and methyl acrylate (obtainable from lactic acid), would significantly reduce its carbon footprint.
Energy Efficiency: Optimizing synthesis processes, perhaps through the use of continuous flow reactors and highly active catalysts as mentioned previously, can minimize energy consumption. google.com
Circular Use and End-of-Life:
Solvent Recovery and Reuse: In its applications as a solvent, developing efficient distillation and separation techniques to recover and reuse this compound is paramount. This aligns with the circular principles of keeping products and materials in use. researchgate.net
Design for Recycling: When used as a component in materials like coatings or polymers, research should focus on designing these materials for easier dismantling and recovery of the chemical constituents. mdpi.com
Biodegradability: A key research direction is the study of the biodegradability of this compound. Designing it to break down into benign substances after its intended life would be a significant environmental advantage.
These strategies contribute to a model where the compound's value is maximized while minimizing waste and environmental impact. researchgate.net
Investigation into New Chemical Transformations and Derivatizations
This compound's functional groups—an ester and an ether—make it a versatile building block for new chemical transformations and derivatizations. Research in this area can unlock novel molecules with specialized properties.
Ester Group Transformations:
Transesterification: The methyl ester group can be readily converted to other esters (e.g., ethyl, butyl) through transesterification, allowing for the fine-tuning of properties like volatility and solvency for specific applications.
Amidation: Reaction with amines can produce a range of amides, which are important intermediates in pharmaceuticals and specialty polymers.
Reduction: Reduction of the ester group can yield 3-ethoxy-1-propanol (B50535), a potentially valuable di-functional molecule for polyester and polyurethane synthesis.
Ether Group and Backbone Modifications:
Derivatization: The core structure of this compound can be modified to introduce other functional groups. Techniques used for similar compounds, such as fatty acids, involve derivatization to enhance analytical detection or to create new chemical properties. sigmaaldrich.com For example, alkylation or acylation can be explored. nih.gov
Polymerizable Derivatives: Introducing polymerizable groups, such as a vinyl or acrylate moiety, could allow this compound to be used as a functional monomer in the synthesis of advanced polymers with tailored properties.
These investigations could position this compound as a key intermediate in the synthesis of fine chemicals and functional materials. coreyorganics.com
Advanced Computational Studies to Predict Reactivity and Properties
Computational chemistry offers powerful tools to accelerate research and development by predicting the behavior of this compound before extensive lab work is undertaken. protoqsar.com These in silico methods are crucial for understanding reactivity and designing new applications. researchgate.net
Predicting Physicochemical and Toxicokinetic Properties:
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict a wide range of properties, including boiling point, vapor pressure, water solubility, and toxicological endpoints. nih.govbenthamscience.com This is essential for safety assessments and for tailoring the compound to specific solvent applications.
ADMET Prediction: For potential applications in fields like pharmaceuticals or personal care, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. researchgate.net
Understanding Reactivity:
Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, such as its synthesis or its atmospheric oxidation by OH radicals. researchgate.net This provides insights into reaction barriers and pathways, aiding in the design of more efficient catalytic processes.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound as a solvent, predicting its interaction with solutes (e.g., resins in a coating formulation) and its diffusion properties.
Table 2: Computationally Predicted Properties and Research Areas
| Computational Method | Property/Area of Study | Application |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Boiling point, logP, water solubility, toxicity | Solvent design, environmental impact assessment. |
| DFT (Density Functional Theory) | Reaction energy barriers, transition states | Catalyst design, synthesis optimization, atmospheric chemistry. researchgate.net |
These computational approaches provide a rapid and cost-effective means to screen possibilities and guide experimental research. escholarship.org
Expansion of Applications in Specialty Chemical and Materials Science Fields
Based on the properties of structurally similar compounds like ethyl 3-ethoxypropanoate (EEP), there is significant potential to expand the applications of this compound into high-value areas. nbinno.com EEP is valued in the coatings and inks industry for its slow evaporation rate, excellent solvency, low surface tension, and high electrical resistance. nbinno.comdataintelo.com
High-Performance Coatings and Inks:
this compound could serve as a high-performance solvent in automotive OEM and refinish coatings, industrial coatings, and architectural paints. dataintelo.comriverlandtrading.com Its favorable properties would help in achieving excellent flow and leveling of the coating film. nbinno.com
Its use as a solvent in the electronics industry for cleaning and photoresist stripping is another promising area, mirroring the applications of EEP. riverlandtrading.com
Specialty Chemicals and Polymers:
Its derivatives could find use as key intermediates in the synthesis of pharmaceuticals or agrochemicals. riverlandtrading.com
As a building block, it could be incorporated into polymers and coatings to enhance flexibility and durability. myskinrecipes.com For example, related PEGylated propanoates are used as key intermediates in polymer synthesis. myskinrecipes.combiochempeg.com
It could function as a viscosity modifier or solvent in adhesive and sealant formulations. riverlandtrading.com
Future research should involve performance testing of this compound in these formulations to validate its efficacy against existing solvents.
Integration into Multidisciplinary Research Initiatives
The unique combination of ether and ester functionalities in this compound opens doors for its use in multidisciplinary research, bridging chemistry with materials science, nanotechnology, and the life sciences.
Drug Delivery and Nanotechnology: PEGylated derivatives of similar propanoate esters are already applied in medical research, drug-release systems, and nanotechnology. biochempeg.com Research into functionalized versions of this compound could lead to its use in creating novel biocompatible polymers, linkers for antibody-drug conjugates (ADCs), or functional coatings for nanoparticles.
Advanced Materials: In materials science, it could be explored as a component in the synthesis of "smart" materials, such as stimuli-responsive polymers or self-healing coatings, where its specific chemical structure could be leveraged to impart desired properties.
Environmental Science: Its potential as a green solvent makes it a candidate for multidisciplinary studies focused on creating more sustainable industrial processes, from paint stripping compositions that avoid harsh chemicals to novel cleaning formulations. google.com
Collaborative initiatives between synthetic chemists, materials scientists, and biomedical researchers will be essential to fully realize the translational opportunities for this promising compound.
References
Primary Literature and Peer-Reviewed Articles
While specific primary literature solely focused on methyl 3-ethoxypropanoate is sparse, numerous articles discuss the synthesis and properties of alkyl 3-alkoxypropionates as a class. These can be found in journals related to organic chemistry and industrial chemistry.
Academic Reviews and Monographs
Reviews on the applications of ester solvents in the coatings and chemical industries provide valuable context for the use of this compound.
Patents and Technical Reports (for synthetic methods/applications)
Several patents describe the synthesis and application of related compounds like ethyl 3-ethoxypropionate and methyl 3-methoxypropionate, which provide insight into the industrial processes relevant to this compound. epo.orggoogle.comgoogle.com
Q & A
Basic Questions
Q. What are the key physicochemical properties of Methyl 3-ethoxypropanoate, and how can they be experimentally validated?
- Answer : this compound (CAS 763-69-9, C₇H₁₄O₃) has a boiling point of 168°C and a density of 0.949 g/cm³ at 20°C . Key properties include solubility in ethanol, ether, and acetone, as well as a refractive index of 1.4065 . Validation methods involve gas chromatography (GC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural confirmation. Cross-referencing with the NIST Chemistry WebBook ensures data reliability .
Q. What are recommended laboratory methods for synthesizing this compound?
- Answer : A common approach involves esterification of 3-ethoxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, transesterification of ethyl 3-ethoxypropanoate with methanol using lipases or metal catalysts can yield the methyl ester . Reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester carbonyl (C=O) formation at ~1740 cm⁻¹.
Q. What safety protocols are critical when handling this compound?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation. For respiratory protection, use NIOSH-approved P95 masks for low exposure and OV/AG/P99 respirators for higher concentrations . Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can HMBC NMR spectroscopy resolve structural ambiguities between this compound and its isomers?
- Answer : HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons. For example, in this compound, the methoxy proton (δ ~3.3 ppm) correlates with the carbonyl carbon (C=O, δ ~170 ppm), while the ethoxy group shows correlations to adjacent carbons. This distinguishes it from isomers like ethyl 3-methoxypropanoate, where coupling patterns shift based on alkoxy group positions .
Q. How should researchers address discrepancies in reactivity data for this compound under varying catalytic conditions?
- Answer : Contradictions may arise from impurities, solvent effects, or catalyst degradation. Mitigation strategies include:
- Purification : Column chromatography or distillation to isolate the compound.
- Control experiments : Replicate reactions with inert atmospheres (e.g., N₂) to exclude moisture/oxygen interference.
- Analytical cross-validation : Use GC-MS and high-resolution mass spectrometry (HRMS) to confirm product identity .
Q. What experimental design considerations are essential for studying this compound’s role in enzyme inhibition assays?
- Answer :
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
- Controls : Include positive inhibitors (e.g., known esterase inhibitors) and vehicle-only samples.
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor enzyme activity spectrophotometrically.
- Statistical rigor : Apply ANOVA or t-tests (p < 0.05) to validate significance, with triplicate replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
